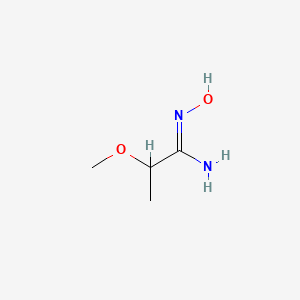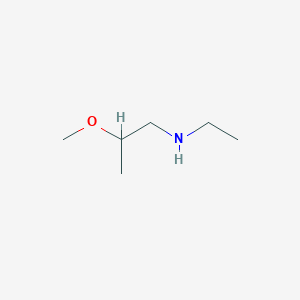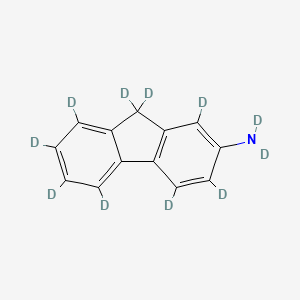
4-Hydroxy-6-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
4-Hydroxy-6-(trifluoromethyl)nicotinic acid (4-H6TFA) is a naturally occurring compound that has been widely studied for its potential applications in scientific research. It is a derivative of nicotinic acid, which is a form of vitamin B3, and is found in many foods such as meat, fish, and legumes. 4-H6TFA has a unique trifluoromethyl group at the 6-position, which gives it a number of unique properties. In recent years, 4-H6TFA has been studied for its potential as a synthetic intermediate, as a catalyst for organic reactions, and for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Antihyperlipidemic Activity
4-Hydroxy-6-(trifluoromethyl)nicotinic acid derivatives have been explored for their potential antihyperlipidemic activity. Research indicates that certain compounds derived from nicotinic acid hydrazide show promise in reducing serum cholesterol, triglycerides, and LDL cholesterol while elevating HDL cholesterol in animal models. These compounds could potentially inhibit NPC1L1, a target in antihyperlipidemic drug development (Shoman et al., 2020).
Environmental Bioremediation
In the environmental sector, strains of Pseudomonas putida capable of degrading nicotine and nicotinic acid (NA) have been isolated from marine environments. Such strains could be effective in bioaugmentation treatments for nicotine/NA contamination, suggesting an application for derivatives of nicotinic acid in environmental bioremediation (Li et al., 2017).
Herbicidal Applications
Nicotinic acid derivatives have been designed and synthesized with significant herbicidal activity. Compounds like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated high efficacy against specific weed species, indicating the potential for these derivatives in agricultural herbicides (Yu et al., 2021).
Inhibitory Activity Against Carbonic Anhydrase III
Studies on 6-substituted nicotinic acid analogs reveal their activity against carbonic anhydrase III, a pharmacological target for managing dyslipidemia and cancer progression. Such analogs bind effectively to the enzyme, showing potential for therapeutic applications in these diseases (Mohammad et al., 2017).
Optical and Luminescence Properties
Research into the optical properties of complexes formed with nicotinic acid derivatives, such as terbium(III) and gadolinium(III), highlights their potential in luminescence and energy transfer processes. These findings could have implications for developing new materials for optical applications (Godlewska et al., 2020).
Potentiometric Analysis in Pharmaceuticals
Developments in potentiometric sensors using MF-4SC membranes and surface-modified oxides for the analysis of nicotinic acid in pharmaceuticals demonstrate the role of nicotinic acid derivatives in improving analytical methods in the pharmaceutical industry (Parshina et al., 2021).
Propriétés
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-1-4(12)3(2-11-5)6(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVDMURRBDYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205661 | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
1060810-79-8 | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1529835.png)

![2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine](/img/structure/B1529838.png)




